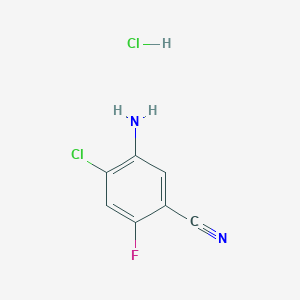

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is a chemical compound with the molecular formula C7H4ClFN2. It is a solid substance .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Catalysis and Chemical Fixation of CO2

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride and its derivatives are explored in catalysis and the chemical fixation of CO2. Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, including derivatives similar to 5-amino-4-chloro-2-fluorobenzonitrile, demonstrates efficient conversion to quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2. This process exhibits high yields and applicability to large-scale reactions, showcasing the compound's potential in catalytic applications and contributing to carbon capture technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Antitumor Agents

Research into amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to 5-amino-4-chloro-2-fluorobenzonitrile, highlights its significance in the synthesis of potential antitumor agents. The synthesized derivatives have shown inhibitory effects against cancer cell lines, suggesting the utility of this compound in developing novel anticancer medications (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Corrosion Inhibition

Derivatives of 5-amino-4-chloro-2-fluorobenzonitrile have been investigated for their corrosion inhibition properties, demonstrating significant effectiveness in protecting mild steel in acidic environments. This application is critical in industrial sectors, where corrosion resistance is paramount for longevity and safety of metal structures and components (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

Studies on Schiff bases derived from compounds akin to 5-amino-4-chloro-2-fluorobenzonitrile reveal antimicrobial properties, indicating potential applications in developing new antibiotics or disinfectants. These derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, providing insights into novel therapeutic agents against resistant strains of bacteria and fungi (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Drug Development and Pharmaceutical Research

The exploration of 5-amino-4-chloro-2-fluorobenzonitrile derivatives in synthesizing gefitinib, a notable anticancer drug, showcases the compound's role in pharmaceutical research and drug development processes. The synthesis pathway involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, underscoring the compound's versatility and applicability in complex chemical syntheses (Jin, Chen, Zou, Shi, & Ren, 2005).

Safety and Hazards

The safety information available indicates that “5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is potentially hazardous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation .

Mecanismo De Acción

Mode of Action

Given its chemical structure, it may interact with various proteins or enzymes in the body, leading to changes in cellular function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

The molecular and cellular effects of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride’s action are currently unknown. Its impact on cellular processes such as proliferation, differentiation, and apoptosis, among others, requires further investigation .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .

Propiedades

IUPAC Name |

5-amino-4-chloro-2-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2.ClH/c8-5-2-6(9)4(3-10)1-7(5)11;/h1-2H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTDWONCQXKDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2836751.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![3-acetyl-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2836753.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)

![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)

methanone](/img/structure/B2836766.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2836767.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836768.png)